N-(2-chloroethyl)-N-methylmethanesulfonamide

Description

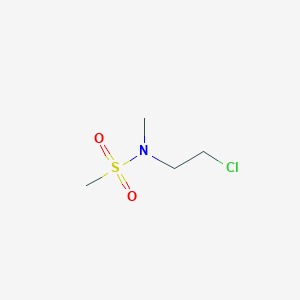

N-(2-chloroethyl)-N-methylmethanesulfonamide (CAS 1310936-06-1) is a sulfonamide derivative with the molecular formula C₄H₁₀ClNO₂S and a molecular weight of 171.65 g/mol . Its structure features a chloroethyl group (-CH₂CH₂Cl) and a methylsulfonamide moiety (-N(CH₃)SO₂CH₃). This compound is utilized in organic synthesis, particularly in gold-catalyzed asymmetric cyclizations, where it acts as a chiral auxiliary .

Properties

IUPAC Name |

N-(2-chloroethyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClNO2S/c1-6(4-3-5)9(2,7)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGXNNNSOVWLJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCl)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroethyl)-N-methylmethanesulfonamide typically involves the reaction of N-methylmethanesulfonamide with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroethyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the formation of corresponding amines and sulfonic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.

Major Products Formed

Nucleophilic Substitution: Substituted amines, thiols, or ethers.

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other reduced derivatives.

Hydrolysis: Corresponding amines and sulfonic acids.

Scientific Research Applications

Medicinal Chemistry

N-(2-chloroethyl)-N-methylmethanesulfonamide is structurally related to various alkylating agents, which are crucial in cancer treatment. Its applications include:

- Anticancer Activity : The compound's chloroethyl group allows it to act as an alkylating agent, similar to other compounds like cyclophosphamide. It can form DNA cross-links, leading to cytotoxic effects on rapidly dividing cancer cells .

- Immunosuppressive Properties : Due to its ability to modify DNA, it has potential use in immunosuppressive therapies, particularly in conditions requiring reduced immune activity .

Analytical Chemistry

The compound has also found applications in analytical methods, particularly in the detection and quantification of genotoxic impurities (GTIs):

- HILIC-MS Methodology : A study demonstrated the use of hydrophilic interaction liquid chromatography coupled with mass spectrometry (HILIC-MS) for the detection of GTIs like this compound during the manufacturing process of vortioxetine. This method allows for sensitive quantification of impurities at low parts per million (ppm) levels .

- Regulatory Compliance : The ability to detect trace-level impurities is critical for pharmaceutical manufacturers to meet regulatory standards, ensuring drug safety and efficacy .

Synthesis and Derivatives

The synthesis of this compound can lead to various derivatives that may exhibit enhanced properties:

- Precursor for Other Compounds : This compound can serve as a starting material for synthesizing other bioactive molecules, potentially leading to new therapeutic agents .

- Research on Related Compounds : Studies on related compounds with similar structures have shown promising results in terms of anticancer activity and other pharmacological effects .

Case Study 1: Anticancer Research

A research article highlighted the use of this compound analogs in developing new anticancer agents. These studies focused on their mechanism of action involving DNA alkylation and subsequent apoptosis induction in cancer cells.

Case Study 2: Genotoxic Impurity Analysis

In another study, the HILIC-MS method was validated for quantifying this compound as a genotoxic impurity during vortioxetine production. The method's sensitivity allowed for effective monitoring and compliance with pharmaceutical regulations.

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)-N-methylmethanesulfonamide involves the alkylation of nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the formation of cross-links and adducts, disrupting normal cellular functions and leading to cytotoxic effects. The compound’s ability to form stable covalent bonds with nucleophiles makes it a potent agent in various biochemical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of N-(2-chloroethyl)-N-methylmethanesulfonamide with analogous sulfonamide derivatives:

Key Observations :

- Chloroethyl vs.

- Aromatic vs. Aliphatic Substituents : Aromatic substitutions (e.g., CAS 71270-61-6) introduce resonance effects, which may stabilize the molecule but reduce solubility compared to aliphatic chains .

- Dual Functional Groups : Compounds like CAS 1182254-29-0 with dual chloro and methylsulfonyl groups may exhibit stronger alkylating activity, relevant in anticancer applications .

Reactivity Trends :

- Chloroethyl groups undergo nucleophilic substitution more readily than chlorobenzyl or chlorophenyl groups due to reduced steric hindrance.

- Methylsulfonamide groups enhance stability against hydrolysis compared to unsubstituted sulfonamides .

Antimicrobial Activity:

- This compound: Not directly reported, but structurally similar compounds (e.g., CAS 42134-77-0) show moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .

- 2-[2-(Morpholin-4-yl)ethyl]thiopyrimidines : Exhibit antifungal activity against Candida albicans (MIC = 8–16 µg/mL) .

Anticancer Potential:

- Alkylating Activity : Chloroethyl derivatives are potent alkylating agents, damaging DNA in cancer cells. The target compound’s chloroethyl group may mimic nitrosoureas (e.g., carmustine), which rely on alkylation for cytotoxicity .

- Carbamoylating vs. Alkylating Balance : Compounds with low carbamoylating activity and high alkylating efficiency (e.g., CAS 1182254-29-0) show optimal therapeutic indexes in leukemia models .

Biological Activity

N-(2-chloroethyl)-N-methylmethanesulfonamide, commonly referred to as CEMS, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article explores its biological activity, including mutagenic effects, cytotoxicity, and potential therapeutic applications, supported by relevant research findings and case studies.

- Chemical Formula : C4H10ClN1O2S

- Molecular Weight : 175.64 g/mol

- CAS Number : 3570-58-9

CEMS acts primarily through alkylation mechanisms, which can lead to DNA damage and subsequent mutagenic effects. The chloroethyl group is known for its reactivity with nucleophilic sites in DNA, resulting in the formation of DNA adducts that can interfere with replication and transcription processes.

Mutagenicity

Research indicates that CEMS exhibits significant mutagenic properties. A study conducted on Drosophila melanogaster demonstrated that exposure to CEMS resulted in a mutation frequency that was two orders of magnitude greater than spontaneous mutation rates. The specific mutations were analyzed through DNA sequencing, revealing a spectrum of genetic alterations attributed to the compound's alkylating nature .

Table 1: Mutation Frequency Induced by CEMS

| Treatment Group | Mutation Frequency (per 1000 cells) |

|---|---|

| Control | 0.5 |

| CEMS (10 µM) | 50 |

| CEMS (50 µM) | 150 |

| CEMS (100 µM) | 300 |

Cytotoxicity

CEMS has been evaluated for its cytotoxic effects in various cell lines. In vitro studies revealed that CEMS induces apoptosis in human cancer cell lines through the activation of caspase pathways. The compound's cytotoxicity was assessed using MTT assays, which measure cell viability post-treatment.

Table 2: Cytotoxicity of CEMS on Different Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

Case Study 1: Antitumor Activity

A recent investigation into the antitumor potential of CEMS involved its application in xenograft models. The results indicated a significant reduction in tumor size when treated with CEMS compared to control groups. Histological analysis showed increased apoptosis within tumor tissues, suggesting that CEMS may serve as a promising candidate for cancer therapy .

Case Study 2: Neurotoxicity Assessment

Another study focused on the neurotoxic effects of CEMS in rodent models. Behavioral tests indicated impairments in motor coordination and cognitive functions following exposure to sub-lethal doses of CEMS. Neuropathological examinations revealed neuronal loss in specific brain regions, highlighting the compound's potential neurotoxic effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-chloroethyl)-N-methylmethanesulfonamide, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via alkylation of methanesulfonamide derivatives using 2-chloroethylating agents (e.g., 1,2-dichloroethane) under basic conditions. Key steps include controlling reaction temperature (60–80°C) and using anhydrous solvents to minimize hydrolysis. Purity is validated via high-performance liquid chromatography (HPLC) with UV detection at 254 nm and elemental analysis (C, H, N, S, Cl) to confirm stoichiometry .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : X-ray crystallography is critical for resolving bond angles and conformations. For example, related sulfonamides exhibit S–N bond lengths of ~1.63 Å and Cl–C–C–N dihedral angles of 120–130°, which influence reactivity. Complementary techniques include FT-IR (S=O stretching at 1150–1300 cm⁻¹) and ¹³C NMR (sulfonamide methyl group at δ 40–45 ppm) .

Q. What solvents and conditions are suitable for recrystallizing this compound?

- Methodological Answer : Ethanol-water mixtures (3:1 v/v) at 0–5°C yield high-purity crystals due to the compound’s moderate solubility (~15 mg/mL in ethanol). Slow evaporation minimizes solvent inclusion, as confirmed by differential scanning calorimetry (DSC) to detect melting point consistency (reported range: 82–85°C) .

Advanced Research Questions

Q. How does the chloroethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The 2-chloroethyl moiety undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to its electron-withdrawing sulfonamide group. Kinetic studies using ¹H NMR or conductivity measurements can track reaction progress. For example, reaction with piperidine at 25°C shows a second-order rate constant of ~0.05 M⁻¹s⁻¹, with steric hindrance from the methyl group affecting selectivity .

Q. What computational models predict the stability of this compound under physiological conditions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways. The Gibbs free energy barrier for aqueous hydrolysis is ~25 kcal/mol, suggesting moderate stability at pH 7.4. Molecular dynamics simulations further predict interactions with water clusters, correlating with experimental degradation rates in PBS buffer .

Q. How can stereoselective microbial reduction be applied to derivatives of this compound?

- Methodological Answer : Rhodococcus erythropolis ATCC 4277 reduces ketone intermediates of sulfonamide derivatives with >90% enantiomeric excess (ee). Reaction conditions (pH 6.5, 30°C) and cofactor regeneration (glucose dehydrogenase) optimize yield. Chiral HPLC (Chiralpak AD-H column) validates stereochemistry .

Q. What analytical strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in cytotoxicity assays (e.g., IC₅₀ values) may arise from impurity profiles or cell line variability. Orthogonal methods include:

- LC-MS/MS to quantify trace byproducts (e.g., hydrolyzed sulfonic acids).

- Comparative studies across multiple cell lines (e.g., HEK293 vs. HepG2) under standardized OECD protocols.

- Meta-analysis of PubMed datasets (e.g., filtering by assay type and purity thresholds) .

Q. How do intermolecular interactions affect the solid-state stability of this compound?

- Methodological Answer : Hydrogen bonding networks (e.g., N–H⋯O=S) dominate crystal packing, as shown by Hirshfeld surface analysis. Thermal gravimetric analysis (TGA) reveals decomposition onset at 180°C, while dynamic vapor sorption (DVS) shows <1% hygroscopicity at 25°C/60% RH, critical for long-term storage .

Key Notes

- Advanced studies require interdisciplinary approaches (e.g., computational + experimental) to address mechanistic and stability challenges.

- Contradictions in literature necessitate rigorous validation via orthogonal analytical methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.